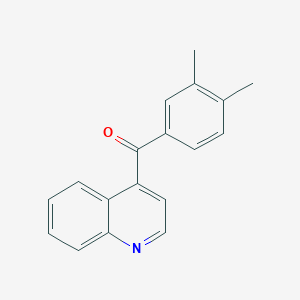

(3,4-Dimethylphenyl)(quinolin-4-yl)methanone

Overview

Description

4-(3,4-Dimethylbenzoyl)quinoline, also known as DMBQ, is a heterocyclic compound with a quinoline scaffold bearing a benzoyl group . It has a molecular formula of C18H15NO and a molecular weight of 261.32 g/mol .

Synthesis Analysis

Quinoline and its derivatives can be synthesized from α,β-unsaturated aldehydes . The methods for the synthesis of quinoline and its hydrogenated derivatives have been summarized in the literature . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .Molecular Structure Analysis

The molecular structure of 4-(3,4-Dimethylbenzoyl)quinoline consists of a quinoline scaffold bearing a benzoyl group . The molecular formula is C18H15NO .Chemical Reactions Analysis

Quinoline and its derivatives can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Scientific Research Applications

Synthesis and Cytotoxic Activity of Derivatives

The carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from the reaction of various primary amines with 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, have shown notable cytotoxic activity against certain cancer cell lines. Some compounds demonstrated potent inhibitory properties, with IC(50) values less than 10 nM. This indicates the potential application of such compounds in cancer therapy, especially considering their curative effects against colon 38 tumors in mice at specific dosages (Deady et al., 2003).

Photophysical Properties and Molecular Logic Switches

6-amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives have exhibited fascinating photophysical properties like solvatochromism, acidochromism, and solid-state fluorescence. Particularly, the N,N-dimethylamino derivative of pyrazoloquinoline demonstrated pH-dependent fluorescence, which can be interpreted as a multilevel logic gate, indicating its potential in molecular logic switch applications (Uchacz et al., 2016).

Reversible Quenching of Fluorescence by Protonation

Pyrazolo[3,4-b]quinoline derivatives have shown high efficiency as organic fluorescent materials, suitable for light-emitting devices. Their fluorescence is stable in various conditions but can be efficiently quenched by protic acid in aqueous or ethanolic solution, a process that is reversible. This feature makes them suitable for applications where controlled fluorescence is required (Mu et al., 2010).

Optical Absorption and Quantum-Chemical Simulations

Research has also been conducted on the optical absorption of pyrazolo[3,4-b]quinoline derivatives and their quantum-chemical simulations. These studies provide insight into their absorption spectra and the effect of molecular substitutions on these properties, indicating their potential in various optical and photophysical applications (Kościęń et al., 2003).

Modulators of HIV Transcription

Quinoline-based compounds have been tested for their antiviral properties against HIV. Compounds containing quinoline or tetrahydroquinoline rings showed promising results in inhibiting HIV transcription in both resting and activated primary lymphocytes, indicating their potential as therapeutic agents against HIV (Bedoya et al., 2010).

Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Fluorophores

7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid and its derivatives have been studied for their photophysical behaviors, exhibiting dual emissions and large Stokes shifts. These properties suggest their potential as fluorophores in various applications, including bioimaging (Padalkar & Sekar, 2014).

Safety and Hazards

Future Directions

The quinoline scaffold is an essential segment of both natural and synthetic compounds and has gained considerable attention due to its versatile applications in the fields of industrial and synthetic organic chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

Properties

IUPAC Name |

(3,4-dimethylphenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-12-7-8-14(11-13(12)2)18(20)16-9-10-19-17-6-4-3-5-15(16)17/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDZSVHORYPURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate](/img/structure/B1459471.png)

![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea](/img/structure/B1459473.png)

![[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1459475.png)

![2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1459476.png)